molecular formula C6H6N2OS B1628695 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde CAS No. 623564-68-1

4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde

Cat. No.: B1628695
CAS No.: 623564-68-1
M. Wt: 154.19 g/mol
InChI Key: MZCSOYIOCUGVPG-UHFFFAOYSA-N
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Description

4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde is a heterocyclic compound that features a fused pyrazole and thiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine in ethanol . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thiazole derivatives

Comparison

4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it exhibits different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Properties

IUPAC Name

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCSOYIOCUGVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN2CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620474
Record name 4H,6H-Pyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-68-1
Record name 4H,6H-Pyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The dry dichloromethane (8 mL) solution of dimethylsulfoxide (2.2 mL) was added dropwise to the dry dichloromethane (110 mL) solution of oxalyl chloride (2.0 mL) at −78° C. The reaction mixture was stirred for 15 min at the same temperature. The dry dichloromethane (40 mL) solution of (4H-5-thia-1,6a-diazapentalen-2-yl)methanol (1.7 g) was added dropwise to the reaction mixture at −78° C., and stirring was continued for an additional 15 min. The reaction mixture was allowed to warm to −45° C. and stirred for 1 h. Triethylamine (11.3 mL) was added dropwise and the reaction mixture was allowed to warm to 0° C. After 20 min, saturated ammonium chloride solution (50 mL) and water (100 mL) were added and separated. The aqueous layer was extracted with AcOEt (3×150 mL). The combined organic layers were washed with water (200 mL) and brine (200 mL), dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with hexane—AcOEt (1:1). The titled compound was obtained as a yellow solid (1.7 g, quant.).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
solvent
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
solvent
Reaction Step Four
Quantity
2.2 mL
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Reactant of Route 2
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Reactant of Route 3
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Reactant of Route 4
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Reactant of Route 5
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Reactant of Route 6
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde

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